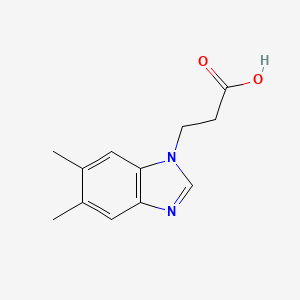
3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid
Vue d'ensemble
Description
3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid (3-DMBPA) is a compound that has been studied for its various applications in scientific research. It is a derivative of benzoimidazole and is used as a model compound for studying the interactions between benzoimidazole and its derivatives and their target molecules. 3-DMBPA has been studied for its potential applications in drug development, biochemistry, and physiology.
Applications De Recherche Scientifique
NMDA Receptor Affinity and Neuroprotective Potential
Research by Baudy et al. (2001) explored a series of 2-amino-(phosphonoalkyl)-1H-benzimidazole-2-alkanoic acids, evaluating their affinity for NMDA receptors. One compound, closely related to 3-(5,6-Dimethyl-benzoimidazol-1-yl)-propionic acid, showed promising neuroprotective potential, as it significantly reduced the volume of infarcted brain tissue in a rat model of cerebral artery occlusion (Baudy et al., 2001).
Antimicrobial and Antioxidant Activities
Sindhe et al. (2016) synthesized N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide using 2-amino-5,6-dimethyl-1H-benzimidazole. These compounds demonstrated significant antimicrobial activity and notable radical scavenging and ferrous ion chelating activity, suggesting potential in antimicrobial and antioxidant applications (Sindhe et al., 2016).
Antimicrobial Activity of Benzimidazole Derivatives
El-Meguid (2014) constructed new compounds containing benzimidazole moieties with various amino acids, sulfamoyl, and pyrrole analogues. These compounds were effective against several bacteria and fungi, highlighting the antimicrobial capabilities of benzimidazole derivatives (El-Meguid, 2014).
5-Lipoxygenase-Activating Protein Inhibition
Hutchinson et al. (2009) investigated the inhibitory properties of a compound structurally similar to this compound on 5-lipoxygenase-activating protein. This compound showed significant leukotriene synthesis inhibition, suggesting its potential use in treating conditions like asthma (Hutchinson et al., 2009).
Synthesis of Novel Benzimidazole Nucleosides
Yadava and Singh (2013) and SinghYadava and Yadav (2008) focused on the synthesis of unusual benzimidazole nucleosides. These molecules have potential applications in pharmaceutical and biochemical fields due to their structural similarity to naturally occurring compounds like vitamin B12 (Yadava & Singh, 2013); (SinghYadava & Yadav, 2008).
Applications in Photovoltaic Properties
Song et al. (2016) synthesized a new semiconducting copolymer containing a benzimidazole-based unit for organic photovoltaics (OPVs). This study highlights the potential of benzimidazole derivatives in the field of renewable energy and photovoltaic technology (Song et al., 2016).
Propriétés
IUPAC Name |
3-(5,6-dimethylbenzimidazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8-5-10-11(6-9(8)2)14(7-13-10)4-3-12(15)16/h5-7H,3-4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZAJAWTANAPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247408 | |
| Record name | 5,6-Dimethyl-1H-benzimidazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6123-82-6 | |
| Record name | 5,6-Dimethyl-1H-benzimidazole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6123-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dimethyl-1H-benzimidazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



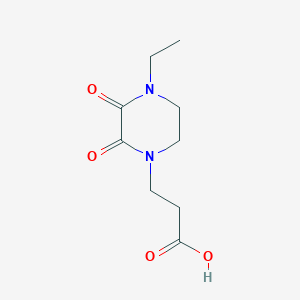
![Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B3146904.png)
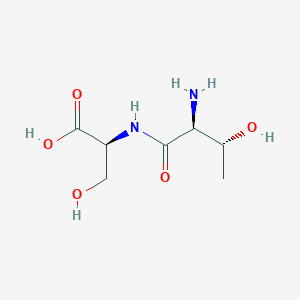


![2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B3146936.png)
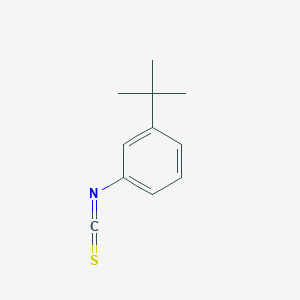


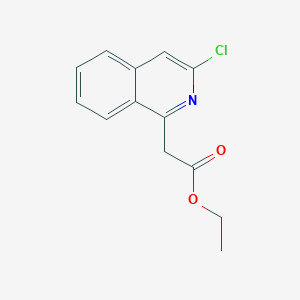

![4-[(2-fluorophenyl)sulfonylamino]benzoic Acid](/img/structure/B3146973.png)

![2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3146991.png)